9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

Catalog No.
S1903097
CAS No.
222319-05-3
M.F
C47H36N2
M. Wt
628.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]...

CAS Number

222319-05-3

Product Name

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene

IUPAC Name

9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine

Molecular Formula

C47H36N2

Molecular Weight

628.8 g/mol

InChI

InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3

InChI Key

KJEQVQJWXVHKGT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
  • Organic Light-Emitting Diodes (OLEDs)

    The fluorene core and attached aromatic groups in 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene suggest potential application in OLED materials. Fluorene-based compounds are known for their good thermal stability and tunable photophysical properties []. The presence of naphthyl groups can further enhance charge transport properties which are crucial for OLED function [].

  • Hole-Transport Materials (HTMs)

    The aromatic character and electron-withdrawing nature of the substituents in 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene make it a candidate for investigating its potential as a hole-transport material in organic photovoltaic cells (OPVs) and perovskite solar cells []. HTMs play a vital role in facilitating the movement of positive charges (holes) within these devices, thereby influencing their efficiency.

9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is a complex organic compound with the molecular formula C47H36N2C_{47}H_{36}N_2 and a molecular weight of 628.82 g/mol. It is characterized by its fluorene backbone, which is substituted at the 2 and 7 positions with bis[N-(1-naphthyl)-N-phenylamino] groups. This compound is notable for its high glass transition temperature and efficient hole-transporting properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

The chemical behavior of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene involves various reactions typical of amines and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the naphthyl and phenyl groups allows for electrophilic substitution reactions, where the aromatic rings can undergo substitutions under appropriate conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the amine groups can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .

While specific biological activity data for 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is limited, compounds with similar structures often exhibit interesting biological properties. Some derivatives have been studied for their potential anti-cancer activities and as fluorescent markers in biological imaging. Further research would be necessary to elucidate the specific biological interactions and potential therapeutic uses of this compound .

The synthesis of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene typically involves:

  • Formation of Fluorene Backbone: The initial step often includes synthesizing the fluorene structure through cyclization reactions involving appropriate precursors.
  • Amine Coupling: Subsequent coupling reactions between naphthylamine derivatives and the fluorene backbone are conducted using coupling agents or catalysts to facilitate the formation of the desired bis-amino structure.

Methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are commonly employed to achieve high yields and purity .

The primary applications of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene include:

  • Organic Light-Emitting Diodes (OLEDs): Its efficient hole transport capabilities make it suitable as a hole transport layer in OLED devices.
  • Organic Photovoltaics (OPVs): The compound can also be utilized in OPV systems due to its electronic properties.

These applications leverage its unique structural features to improve device performance .

Interaction studies involving 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene focus on its electronic interactions within device architectures. These studies often assess:

  • Charge Carrier Mobility: Understanding how effectively charge carriers move through materials is crucial for optimizing electronic devices.
  • Photophysical Properties: Investigating fluorescence and phosphorescence characteristics helps in understanding its utility in optoelectronic applications.

Such studies are essential for enhancing device efficiency and stability .

Several compounds share structural similarities with 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene. Here are a few notable examples:

Compound NameStructureUnique Features
9,9-Bis[4-(di-p-biphenyl)aminophenyl]fluoreneStructureHigh glass transition temperature; used in OLEDs
N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidineStructureExcellent hole transport; used in organic electronics
N,N,N',N'-TetraphenylbenzidineStructureKnown for high efficiency in charge transport applications

Uniqueness: The distinct combination of naphthyl and phenyl substituents on the fluorene structure provides enhanced electronic properties compared to other similar compounds. Its specific configuration allows for tailored interactions within electronic devices, making it particularly valuable in advanced optoelectronic applications .

The ultraviolet-visible absorption characteristics of 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene demonstrate distinctive spectral features that are fundamentally influenced by the electronic structure of the fluorene-based chromophore system. The compound exhibits characteristic absorption profiles typical of donor-acceptor fluorene derivatives, with primary absorption bands attributed to π-π* transitions within the conjugated framework [1] [2].

Spectral Position and Electronic Transitions

Research on structurally related fluorene derivatives indicates that absorption maxima for compounds containing naphthyl-phenylamino substituents typically occur in the range of 350-370 nanometers [1] [2]. The specific electronic transitions responsible for these absorption features arise from the π-conjugated system spanning the fluorene core and the extended aromatic substituents. The presence of the dimethyl groups at the 9,9-position of the fluorene ring system provides steric stabilization while maintaining the planar conjugated structure necessary for strong electronic coupling [3].

The extinction coefficients for related fluorene derivatives with similar donor-acceptor architectures demonstrate values approaching 50,000 M⁻¹cm⁻¹, indicating strong oscillator strength for the primary electronic transitions [1]. This high molar absorptivity reflects the extended π-conjugation system and the effective electronic communication between the naphthyl and phenyl amino substituents through the fluorene bridge.

Solvent-Dependent Absorption Characteristics

Systematic studies of fluorene derivatives in various solvent environments reveal that absorption spectra exhibit relatively modest solvatochromic shifts compared to their emission counterparts [4] [5]. The absorption maxima typically show bathochromic shifts of 10-20 nanometers when transitioning from non-polar to polar solvents, reflecting ground-state solvation effects and dipole-dipole interactions between the chromophore and surrounding solvent molecules [6].

Solvent SystemPolarity ParameterExpected λmax (nm)Relative Shift (nm)
n-Hexane0.000350-355Reference
Toluene0.013355-360+5
Diethyl Ether0.165360-365+10
Tetrahydrofuran0.210365-370+15
Acetonitrile0.305370-375+20

The relatively small solvent-induced changes in absorption spectra suggest that the ground-state dipole moment of 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene does not undergo dramatic alterations upon solvation, consistent with the symmetrical donor-acceptor architecture of the molecule [5].

Vibronic Structure and Band Shape Analysis

The absorption spectra of fluorene derivatives frequently exhibit well-resolved vibronic structure, particularly in non-polar solvents where solvent broadening effects are minimized [1]. The vibronic progression typically reflects C-C stretching modes within the aromatic framework, with spacing corresponding to frequencies of approximately 1400-1600 cm⁻¹. This structured absorption profile becomes progressively broader and less resolved as solvent polarity increases, due to enhanced solvent-solute interactions and inhomogeneous broadening effects [7].

Fluorescence Quantum Yield Measurements and Excited-State Dynamics

The fluorescence quantum yield represents a critical photophysical parameter that quantifies the efficiency of radiative deactivation pathways relative to competing non-radiative processes. For 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene, quantum yield measurements reveal significant sensitivity to both solvent environment and molecular aggregation states.

Quantum Yield Variations Across Solvent Systems

Fluorescence quantum yield measurements for structurally analogous fluorene derivatives demonstrate pronounced solvent dependence, with values ranging from 0.89 in non-polar solvents to 0.062 in highly polar media [4]. This dramatic decrease in quantum efficiency upon increasing solvent polarity reflects the formation of intramolecular charge-transfer states that compete with fluorescence emission through enhanced non-radiative decay pathways [8] [5].

Solvent EnvironmentQuantum Yield (Φf)Emission Maximum (nm)Lifetime (ns)
n-Hexane0.85-0.90425-4352.4-2.6
Toluene0.70-0.77450-4602.8-3.1
Tetrahydrofuran0.05-0.10480-5200.4-0.8
Acetonitrile0.02-0.05520-5800.3-0.5

The quantum yield depression in polar solvents correlates directly with the stabilization of charge-separated excited states, where electron density is transferred from the donor naphthyl-phenylamino groups toward the fluorene acceptor core [4]. This charge-transfer character introduces additional non-radiative decay channels through enhanced coupling to solvent vibrational modes and increased internal conversion rates [9].

Excited-State Lifetime Dynamics

Time-resolved fluorescence measurements reveal complex excited-state dynamics that depend critically on solvent properties and molecular environment. Fluorescence lifetimes for related fluorene derivatives span a range from 2.5 nanoseconds in non-polar solvents to 0.4 nanoseconds in highly polar media [4] [5]. This lifetime shortening accompanies the quantum yield decrease and reflects accelerated non-radiative decay processes in charge-transfer states.

The excited-state dynamics can be described by multiple exponential decay components, indicating the presence of distinct emissive species or conformational states [10]. The fast component, typically occurring on a sub-nanosecond timescale, corresponds to charge-transfer state formation and subsequent non-radiative relaxation. The slower component represents emission from locally excited states that retain significant fluorene character [11].

Radiative and Non-Radiative Rate Constants

Analysis of quantum yield and lifetime data enables determination of fundamental photophysical rate constants that govern excited-state behavior. The radiative decay rate constant (kr) typically ranges from 1.5 × 10⁸ to 3.5 × 10⁸ s⁻¹ for fluorene derivatives, showing moderate dependence on solvent polarity [4]. In contrast, the non-radiative decay rate constant (knr) exhibits dramatic increases from 0.4 × 10⁸ s⁻¹ in non-polar solvents to 23 × 10⁸ s⁻¹ in polar media, accounting for the observed quantum yield suppression [4].

The relationship between these rate constants and molecular structure reveals that the naphthyl-phenylamino substituents introduce additional vibrational modes that couple to electronic excited states, providing efficient pathways for non-radiative energy dissipation [12]. Temperature-dependent studies further demonstrate that these non-radiative processes exhibit activated behavior, with energy barriers that depend on solvent reorganization around the charge-transfer state [13].

Solvatochromic Effects on Emission Wavelength and Intensity

The emission properties of 9,9-Dimethyl-2,7-bis[N-(1-naphthyl)-N-phenylamino]fluorene exhibit pronounced solvatochromic behavior that provides fundamental insights into excited-state electronic structure and solvent-solute interactions. The magnitude and direction of solvatochromic shifts reveal the charge-transfer character of emissive excited states and the molecular reorganization that occurs upon photoexcitation.

Emission Wavelength Solvatochromism

Fluorescence emission spectra demonstrate substantial bathochromic shifts with increasing solvent polarity, consistent with stabilization of charge-separated excited states [4] [5]. For related fluorene derivatives with donor-acceptor architecture, emission maxima shift from approximately 425 nanometers in non-polar solvents to over 700 nanometers in highly polar media, representing Stokes shifts exceeding 300 nanometers [4].

The solvatochromic response follows the Lippert-Mataga relationship, which correlates emission energy with solvent polarity parameters [14]. Linear plots of emission frequency versus solvent polarity function yield slopes that directly reflect the difference between excited-state and ground-state dipole moments. For donor-acceptor fluorene derivatives, these dipole moment changes typically range from 20-30 Debye units, indicating substantial charge redistribution upon photoexcitation [5].

Solvent Parameter (Δf)Emission Maximum (nm)Stokes Shift (cm⁻¹)Relative Intensity
0.000 (n-Hexane)4254,7001.00
0.013 (Toluene)4525,5000.87
0.165 (Diethyl Ether)4907,1000.34
0.210 (THF)5298,6000.07
0.305 (Acetonitrile)58210,4000.05

Intensity Modulation by Solvent Environment

The fluorescence intensity undergoes dramatic quenching with increasing solvent polarity, reaching reductions of over 95 percent when comparing non-polar to highly polar solvents [4]. This intensity suppression directly correlates with quantum yield decreases and reflects the enhanced non-radiative decay processes that become accessible in charge-transfer states [8].

The mechanism of solvent-induced quenching involves stabilization of dark charge-transfer states that lie below the emissive locally excited states in polar media [9]. These dark states provide efficient funnels for population decay without photon emission, resulting in the observed fluorescence quenching. The energy gap between bright and dark states depends on solvent reorganization energy and can be modulated through systematic variation of solvent properties [13].

Temperature Effects on Solvatochromic Response

Temperature-dependent emission studies reveal that solvatochromic effects exhibit complex thermal behavior reflecting multiple competing processes [15]. At elevated temperatures, emission spectra show blue shifts in polar solvents due to reduced solvent reorganization and decreased stabilization of charge-transfer states. Conversely, low-temperature measurements enhance solvatochromic shifts as solvent molecules adopt optimal orientations around the excited chromophore [16].

The temperature dependence of emission intensity provides additional mechanistic insights into excited-state dynamics. Thermal activation of non-radiative decay pathways leads to temperature-dependent quantum yield decreases, with activation energies that correlate with solvent reorganization barriers [17]. These thermal effects demonstrate that solvatochromic behavior results from dynamic equilibria between locally excited and charge-transfer states rather than simple static solvation effects [10].

Kinetic Analysis of Solvatochromic Relaxation

Time-resolved emission spectroscopy reveals that solvatochromic shifts occur dynamically on picosecond to nanosecond timescales, reflecting the kinetics of solvent reorganization around photoexcited molecules [5]. The relaxation dynamics exhibit multi-exponential behavior with fast components (0.85-2.71 picoseconds) corresponding to initial charge-transfer state formation and slower components (10-100 picoseconds) reflecting complete solvent equilibration [9].

XLogP3

13.4

Wikipedia

9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine

Dates

Last modified: 08-16-2023

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